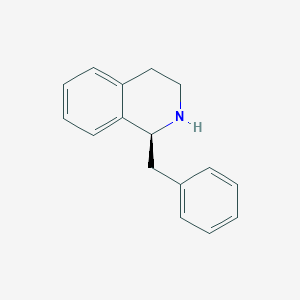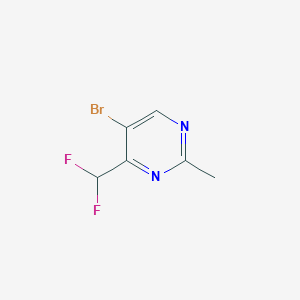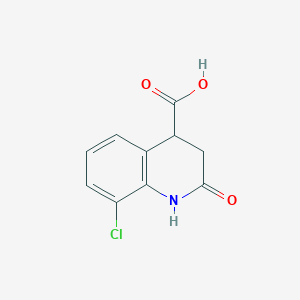
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 8-chloro-2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 8-Chloro-2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The exact mechanism of action of 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- 6-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Comparison: 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
特性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
8-chloro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-3,6H,4H2,(H,12,13)(H,14,15) |
InChIキー |
GSVDPRLLOLXQCV-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C(=CC=C2)Cl)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



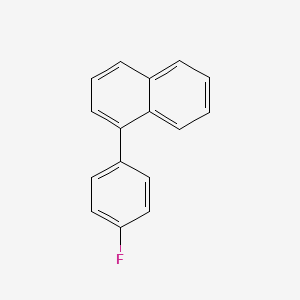
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)


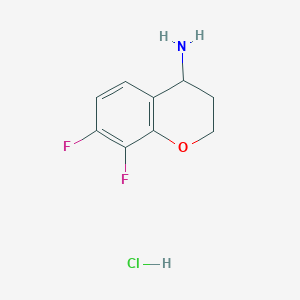
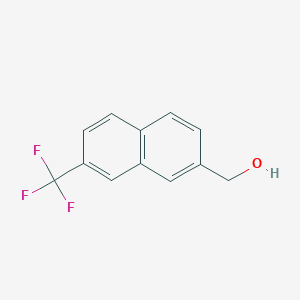



![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)
